N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
CAS No.: 1020054-84-5
Cat. No.: VC2623271
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020054-84-5 |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-12-14(19)9-8-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |
| Standard InChI Key | LCLXQOXIZMMSEF-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
| Canonical SMILES | CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Introduction
Structural and Chemical Properties
Molecular Structure
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide belongs to the benzamide class of compounds. Its structure consists of three key components: a benzamide core, a 5-amino-2-methylphenyl substituent at the amide nitrogen, and a 2-ethoxyethoxy group at the ortho position of the benzoyl ring. This positioning differs from the para-substituted analogs that have been more extensively studied in literature.
The molecular formula of this compound is C₁₈H₂₂N₂O₃, with an approximate molecular weight of 314.38 g/mol (calculated based on atomic weights). The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity:
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An amino group (-NH₂) at the 5-position of the methylphenyl ring
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A methyl group (-CH₃) at the 2-position of the same ring
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An amide linkage (-CONH-) connecting the two aromatic rings
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An ethoxyethoxy chain (-OCH₂CH₂OCH₂CH₃) at the ortho position of the benzoyl ring
These structural elements confer specific physicochemical properties that influence the compound's behavior in biological systems and chemical reactions.
Physical and Chemical Properties
Based on analysis of similar benzamide derivatives, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is expected to exhibit certain physicochemical properties:
| Property | Expected Value/Characteristic | Basis for Inference |
|---|---|---|
| Physical Appearance | Likely a crystalline solid | Typical for benzamide derivatives |
| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on lipophilic and hydrophilic functional groups |
| Lipophilicity | Moderate to high (estimated log P ~2-3) | Presence of aromatic rings and ethoxyethoxy chain |
| Hydrogen Bonding | Donor and acceptor capabilities | NH₂ group (donor), ether linkages and carbonyl (acceptors) |
| Stability | Relatively stable under standard conditions | Typical of similar benzamide structures |
The presence of the ethoxyethoxy chain is expected to confer greater lipophilicity compared to analogous compounds with methoxyethoxy substituents, potentially enhancing membrane permeability in biological systems .
Structural Comparison with Related Compounds
When compared to structurally similar compounds, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide shows distinctive features that may influence its reactivity and biological properties:
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Compared to N-(5-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide: The replacement of the methoxy group with an ethoxy group increases lipophilicity and may alter binding characteristics with biological targets .
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Compared to N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide: The ortho positioning of the ethoxyethoxy group (versus para positioning) significantly changes the three-dimensional structure, potentially influencing binding orientation with target proteins.
The amino group at the 5-position of the methylphenyl ring remains consistent across these analogs, suggesting its importance for potential hydrogen bonding interactions with biological targets.
Synthesis Methods
Reaction Conditions and Challenges
Several factors need consideration when synthesizing this compound:
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Selective Amidation: The presence of an amino group in 5-amino-2-methylaniline can potentially lead to side reactions. Careful control of reaction conditions, including temperature (typically 0-5°C during the activation step followed by warming to room temperature), pH, and stoichiometry is necessary to ensure selective amidation at the desired aniline nitrogen .
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Purification Challenges: Purification might require column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradients) to separate the target compound from potential byproducts or unreacted starting materials.
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Characterization Methods: Confirmation of successful synthesis would rely on spectroscopic techniques such as ¹H NMR (to verify the presence of the ethoxyethoxy chain at approximately δ 4.2-4.4 ppm and the amino group at approximately δ 5.4 ppm), IR spectroscopy (to confirm the amide C=O stretch at ~1650-1680 cm⁻¹), and mass spectrometry .
Spectroscopic Characterization
NMR Spectroscopy
Expected key features in the ¹H NMR spectrum of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide would include:
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A singlet at approximately δ 2.2-2.3 ppm corresponding to the methyl group on the 5-amino-2-methylphenyl ring .
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Signals at approximately δ 3.5-4.5 ppm corresponding to the ethoxyethoxy chain protons:
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A triplet at approximately δ 1.1-1.2 ppm for the terminal methyl group
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Multiplets in the range of δ 3.5-4.5 ppm for the methylene protons
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A broad singlet at approximately δ 5.3-5.5 ppm corresponding to the amino group protons, which may be exchangeable depending on the solvent used .
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Complex multiplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons of both aromatic rings.
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A singlet at approximately δ 9.0-10.0 ppm corresponding to the amide NH proton, which may show varying chemical shifts depending on concentration and hydrogen bonding effects.
IR Spectroscopy
Characteristic IR absorption bands expected for N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide include:
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N-H stretching vibrations at 3300-3500 cm⁻¹ from the amino group (typically showing two bands) and the amide N-H .
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C-H stretching vibrations at 2800-3000 cm⁻¹ from the methyl and methylene groups.
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C=O stretching vibration at 1640-1680 cm⁻¹ from the amide carbonyl group .
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C-O-C stretching vibrations at 1200-1250 cm⁻¹ and 1040-1090 cm⁻¹ from the ether linkages in the ethoxyethoxy chain.
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C=C stretching vibrations at 1450-1600 cm⁻¹ from the aromatic rings.
Mass Spectrometry
In mass spectrometry, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide would be expected to show:
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A molecular ion peak at m/z 314, corresponding to its molecular weight.
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Fragment ions might include:
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Loss of the ethoxy group (m/z 269)
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Cleavage of the ethoxyethoxy chain (various fragments)
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Fragments corresponding to the benzamide core and the 5-amino-2-methylphenyl moiety
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The fragmentation pattern would be useful for structural confirmation and identification of the compound in complex mixtures.
Structure-Activity Relationships
Significance of the Amino Group
The amino group at the 5-position of the methylphenyl ring likely plays a critical role in the compound's potential biological activity:
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Hydrogen Bonding: As a hydrogen bond donor, the amino group can form hydrogen bonds with carbonyl, hydroxyl, or other hydrogen bond acceptors in biological targets.
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Protonation State: At physiological pH, the amino group may exist partially in its protonated form, potentially affecting the compound's solubility, membrane permeability, and interaction with negatively charged residues in proteins.
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Chemical Reactivity: The amino group provides a site for potential derivatization, allowing for the synthesis of more complex compounds with potentially enhanced biological activities .
Similar compounds with amino groups in this position have shown various biological activities, suggesting the importance of this functional group in mediating specific molecular interactions.
Role of the Ethoxyethoxy Moiety
The 2-ethoxyethoxy substituent at the ortho position of the benzoyl ring is expected to influence the compound's properties in several ways:
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Lipophilicity Modulation: The ethoxyethoxy chain increases the lipophilic character of the molecule compared to more polar substituents, potentially enhancing membrane permeability while maintaining some water solubility due to the ether oxygen atoms .
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Conformational Effects: The positioning at the ortho position likely creates specific conformational constraints that could impact the three-dimensional arrangement of key functional groups involved in target binding.
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Hydrogen Bonding: The ether oxygen atoms can serve as hydrogen bond acceptors, potentially engaging in interactions with hydrogen bond donors in biological targets.
Compared to the methoxyethoxy analog, the ethoxyethoxy group provides increased lipophilicity due to the additional methylene group, which may influence the compound's pharmacokinetic properties and binding characteristics .
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